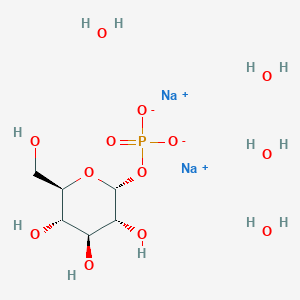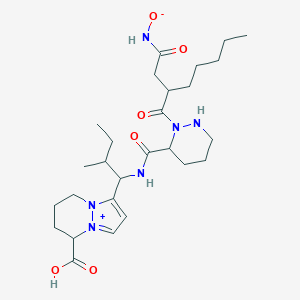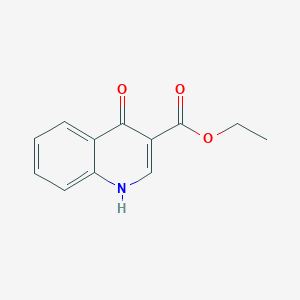
Phocytan
Descripción general
Descripción
α-D-Glucose-1-phosphate is an intermediate in glycogen metabolism. It is a precursor in the biosynthesis of UDP-glucose, the glucose donor in glycogen biosynthesis. α-D-Glucose-1-phosphate can be formed during glycogen breakdown via phosphorolytic cleavage of glycogen by glycogen phosphorylase. It can be converted to glucose-6-phosphate by phosphoglucomutase. α-D-Glucose-1-phosphate is combined with CTP by α-D-glucose-1-phosphate cytidylyltransferase to form CDP-glucose in the first step of CDP-D-tyvelose biosynthesis in S. typhi. Bacterial sucrose phosphorylase converts sucrose and phosphate into D-fructose and α-D-glucose-1-phosphate.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
El quitosano es reconocido por su no toxicidad, baja alergenicidad, biocompatibilidad y biodegradabilidad, lo que lo convierte en un biomaterial versátil . Se ha utilizado en diversas aplicaciones biomédicas debido a estas propiedades .
Aplicaciones Farmacéuticas
El quitosano se ha utilizado en la industria farmacéutica debido a sus propiedades biológicas, como las actividades antitumorales, antimicrobianas y antioxidantes .
Industria Alimentaria
El quitosano y sus derivados tienen aplicaciones prácticas en la industria alimentaria .
Agricultura
El quitosano también ha encontrado aplicaciones en la agricultura .
Catabolismo Celular
Este compuesto se utiliza en el catabolismo celular, que es el conjunto de vías metabólicas que descomponen las moléculas en unidades más pequeñas para liberar energía .
Investigación Química
Alpha-Glucose-1-phosphate disodium tetrahydrate se utiliza como intermedio en la investigación química
Mecanismo De Acción
Target of Action
Phocytan, also known as ALPHA-D-GLUCOSE-1-PHOSPHATE DISODIUM SALT TETRAHYDRATE, interacts with several targets in the body. These include Phosphomannomutase/phosphoglucomutase , Glycogen phosphorylase, muscle form , Maltodextrin phosphorylase , Glucose-1-phosphatase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and glycogenolysis.
Mode of Action
This compound interacts with its targets to influence their activity. For instance, it can act as a substrate for the enzyme Phosphoglucomutase , which converts it into D-glucose-6-phosphate . This compound is a key player in glycolysis and other metabolic pathways.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the glycolysis pathway where it is converted into D-glucose-6-phosphate . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . These transformations allow this compound to participate in various metabolic processes, contributing to energy production and other cellular functions.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that the phosphate ion is eliminated by the kidneys, with the majority being re-absorbed by the proximal tubule .
Análisis Bioquímico
Biochemical Properties
Phocytan is involved in various biochemical reactions. It is a precursor in the biosynthesis of UDP-glucose, the glucose donor in glycogen biosynthesis . This compound can be formed during glycogen breakdown via phosphorolytic cleavage of glycogen by glycogen phosphorylase . It interacts with enzymes such as phosphomannomutase/phosphoglucomutase, glycogen phosphorylase, maltodextrin phosphorylase, glucose-1-phosphatase, and glucose-1-phosphate thymidylyltransferase .
Cellular Effects
This compound influences various cellular processes. It plays a crucial role in glycogen metabolism . It is used in cellular catabolism and serves as an intermediate in chemical and pharmaceutical research
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in glycogen metabolism . It is a precursor in the biosynthesis of UDP-glucose, the glucose donor in glycogen biosynthesis .
Propiedades
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.4H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;/h2-10H,1H2,(H2,11,12,13);;;4*1H2/q;2*+1;;;;/p-2/t2-,3-,4+,5-,6-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXMOHFFQYLBED-CXWKFSMRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19Na2O13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | alpha-D-Glucose 1-phosphate disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150399-99-8, 56401-20-8 | |
| Record name | alpha-Glucose-1-phosphate disodium tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DISODIUM TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845D8509AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is alpha-Glucose-1-phosphate disodium tetrahydrate (Phocytan®) used in patients undergoing renal replacement therapy?
A1: Patients with acute kidney injury (AKI) undergoing renal replacement therapy often require phosphate supplementation to prevent life-threatening hypophosphatemia. alpha-Glucose-1-phosphate disodium tetrahydrate (this compound®) serves as a source of phosphate and is added to the dialysate solution used in these procedures [].
Q2: What potential issue has been observed with the use of alpha-Glucose-1-phosphate disodium tetrahydrate (this compound®) in renal replacement therapy with regional citrate anticoagulation?
A2: Observations of white deposits within the tubing of dialysis circuits have raised concerns about potential interactions between alpha-Glucose-1-phosphate disodium tetrahydrate (this compound®) in the dialysate and calcium chloride administered post-filter during regional citrate anticoagulation []. Further investigation is needed to understand the composition of these deposits and their potential clinical implications.
Q3: Can capillary electrophoresis be used to ensure the quality control of parenteral nutrition bags containing alpha-Glucose-1-phosphate disodium tetrahydrate (this compound®)?
A3: Yes, capillary electrophoresis with diode array detection (CE-DAD) has been validated as a reliable method for the simultaneous quantification of alpha-Glucose-1-phosphate disodium tetrahydrate (this compound®), glucose, and amino acids in parenteral nutrition bags []. This method offers a valuable tool for quality control during the production process, ensuring accurate nutrient composition and minimizing the risk of errors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)








